Ethyl 2-(2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It contains multiple functional groups, including an oxadiazole ring, a bromophenyl group, and a tetrahydrobenzo[b]thiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Thioether Formation: The oxadiazole derivative is then reacted with a thiol to form the thioether linkage.
Amidation: The resulting thioether is then coupled with an amine to form the acetamido group.
Formation of the Tetrahydrobenzo[b]thiophene Core: This step involves the cyclization of a suitable precursor under acidic or basic conditions to form the tetrahydrobenzo[b]thiophene ring.
Esterification: Finally, the carboxylic acid group is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted bromophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer or bacterial infections.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole ring and bromophenyl group may play a role in binding to these targets, while the thioether and acetamido groups may influence the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Ethyl 2-(2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Lacks the bromine atom, which may affect its reactivity and biological activity.
Ethyl 2-(2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Contains a chlorine atom instead of bromine, which may result in different chemical and biological properties.
The presence of the bromine atom in this compound may confer unique reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C21H20BrN3O4S2 |
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Molecular Weight |
522.4 g/mol |
IUPAC Name |
ethyl 2-[[2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C21H20BrN3O4S2/c1-2-28-20(27)17-14-5-3-4-6-15(14)31-19(17)23-16(26)11-30-21-25-24-18(29-21)12-7-9-13(22)10-8-12/h7-10H,2-6,11H2,1H3,(H,23,26) |
InChI Key |
FZPLZBKOUFVGID-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C(O3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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